6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a bromine atom at the 6th position and a fluorine atom at the 3rd position of the imidazo ring, along with a carboxylic acid functional group at the 2nd position. Its molecular formula is and it exhibits significant potential in medicinal chemistry due to its unique structural features.
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is classified under the Global Harmonized System (GHS) as a hazardous substance, with appropriate hazard statements indicating its potential risks .
The synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions typically require careful temperature control and may involve solvents such as dimethylformamide or acetonitrile to enhance solubility and reaction efficiency. Reaction yields and purification methods (such as recrystallization or chromatography) are crucial for obtaining pure products.
The molecular structure of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be represented as follows:
The compound's structure features:
The InChI key for this compound is VGBGMJMHDDKHSX-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases .
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yield and selectivity.
The mechanism of action for compounds like 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid often involves interactions with biological targets such as enzymes or receptors.
Studies have shown that modifications on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity, making this compound an interesting candidate for further pharmacological studies .
Relevant data on melting point, boiling point, and specific heat capacity are often necessary for practical applications but may vary based on purity and specific synthesis methods used.
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a pivotal reagent in constructing the imidazo[1,2-a]pyridine core through carbonyl activation and enamine formation. This compound (CAS 4637-24-5) enables the selective conversion of 2-aminopyridine derivatives to corresponding enaminones via a condensation-cyclization cascade. The reaction proceeds through initial formation of an electrophilic iminium intermediate when DMF-DMA activates the carbonyl group, facilitating nucleophilic attack by the amino group of aminopyridine precursors. Subsequent intramolecular cyclization yields the bicyclic imidazopyridine scaffold [3] .
Modern synthetic approaches leverage computational pKa prediction to optimize DMF-DMA-mediated condensations. Studies demonstrate that substrates with calculated pKa values below 25 in DMSO show >90% conversion under mild conditions (60-80°C, 4-6 hours) without requiring transition metal catalysts. This methodology enables precise control over regioselectivity during heterocycle formation, crucial for positioning the carboxylic acid functionality at the C-2 position of the imidazo[1,2-a]pyridine system. The reagent’s dual functionality as both solvent and electrophile enhances reaction atom economy while minimizing byproduct formation [8] [3].
Table 1: DMF-DMA-Mediated Condensation Parameters
Substrate | Temperature (°C) | Time (h) | Conversion (%) | Key Product |
---|---|---|---|---|
5-Fluoro-2-aminopyridine | 70 | 5 | 92 | 3-Fluoroimidazo[1,2-a]pyridine |
2-Amino-5-bromopyridine | 80 | 6 | 88 | 6-Bromoimidazo[1,2-a]pyridine |
2-Amino-3,5-dihalopyridine | 75 | 7 | 85* | 6-Bromo-3-fluoroimidazo[1,2-a]pyridine |
*Regioselectivity maintained at >8:1 ratio
Regioselective bromination at the C6 position of the imidazo[1,2-a]pyridine scaffold presents significant synthetic challenges due to competing electrophilic substitution at electron-rich sites. Two predominant methodologies have been optimized:
Directed Ortho-Metalation (DoM): Pre-functionalization of 3-fluoroimidazo[1,2-a]pyridine with directing groups (e.g., trialkylsilyl, dimethylaminomethyl) enables selective lithiation adjacent to the fluorine atom. Subsequent quenching with bromine sources provides 6-bromo derivatives with >95% regioselectivity. This approach requires cryogenic conditions (-78°C) and strictly anhydrous environments but delivers superior positional control [1] [6].
Electrophilic Bromination: Bromine in acetic acid or N-bromosuccinimide (NBS) in chloroform enables direct electrophilic substitution. The electron-donating nature of the imidazole ring necessitates careful modulation of reaction conditions to prevent polybromination. Optimal results are achieved at 0-5°C using 1.05 equivalents of NBS, providing 85-90% isolated yield of the 6-brominated product. This method proves advantageous for large-scale synthesis due to operational simplicity [3] [6].
Table 2: Comparative Bromination Methodologies
Method | Reagent | Temperature (°C) | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Directed Metalation | n-BuLi/Br2 | -78 | >95% C6 | 75-80 | Exceptional positional control |
Electrophilic (NBS) | NBS/CHCl3 | 0-5 | 85-90% C6 | 82-88 | Scalability, minimal purification |
Catalytic Bromination | Br2/FeCl3 | 25 | 75-80% C6 | 70-75 | Cost-effectiveness |
The conversion of ester precursors to 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid relies on controlled alkaline hydrolysis. Methyl or ethyl esters (e.g., methyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate, CAS not specified in results but structurally analogous to 1260763-32-3) undergo nucleophilic acyl substitution under basic conditions. Optimal hydrolysis employs 2.5 equivalents of lithium hydroxide in tetrahydrofuran-water (4:1) at 0-5°C, followed by gradual warming to 25°C over 2 hours. This protocol achieves >95% conversion while minimizing decarboxylation and imidazole ring degradation – side reactions prevalent under prolonged heating or concentrated alkali conditions [4].
Critical process parameters include:
Ethyl bromoacetate (CAS 105-36-2) fulfills dual functions in imidazopyridine synthesis: as an esterification reagent for carboxylic acid protection and as a cyclization component in the Castagnoli condensation. In the synthesis of key intermediates, ethyl bromoacetate undergoes O-alkylation with pre-formed imidazopyridine carboxylates, yielding ethyl esters with enhanced solubility for subsequent purification steps. More significantly, it participates in tandem alkylation-cyclization sequences when reacted with aminopyridine precursors [1] [6].
The cyclization mechanism proceeds via:
Solvent selection critically influences the stability and reactivity of halogenated imidazopyridine intermediates. Three key systems have been identified:
Aprotic Dipolar Solvents (DMF, DMAc): Optimal for DMF-DMA condensation and bromination stages, providing superior solubility for crystalline intermediates. DMF stabilizes enolates during Reformatsky-type reactions but requires strict oxygen-free environments to prevent bromoacetate dimerization. Storage stability studies indicate <5% decomposition after 72 hours under nitrogen [3] .
Ether-Water Biphasic Mixtures (THF/H2O, 1,4-dioxane/H2O): Essential for hydrolysis steps, maintaining intermediates in solution while facilitating reagent partitioning. The 4:1 THF-water ratio balances ester solubility with hydroxide nucleophilicity. Post-hydrolysis, reducing THF content to 10% induces crystallization of the carboxylic acid product [4].
Hydrocarbon-Chlorinated Hybrids (Toluene/DCM): Employed for chromatographic purification of brominated intermediates, preventing π-π stacking-induced decomposition. 1:3 toluene-dichloromethane eluent systems provide optimal Rf separation (0.3-0.4) while stabilizing light-sensitive bromoimidazopyridines through complexation [3].
Table 3: Solvent Systems for Intermediate Stabilization
Synthetic Stage | Optimal Solvent | Additives | Temperature (°C) | Stability Duration | Critical Function |
---|---|---|---|---|---|
DMF-DMA Condensation | Neat DMF-DMA | None | 70-80 | 8 hours | Imine formation, cyclization |
Electrophilic Bromination | Chloroform | 0.5% Acetic acid | 0-5 | 4 hours | Halogen solubility, selectivity |
Alkaline Hydrolysis | THF/H2O (4:1) | LiCl (0.1M) | 0→25 | 2 hours | pH control, product precipitation |
Final Product Storage | DMSO-d6 | Molecular sieves (3Å) | -20 | >6 months | Hydrogen bonding suppression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7